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Compound of Interest

Compound Name: 3-Ethyl-3-methylheptane

Cat. No.: B105677

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
branched alkane, 3-Ethyl-3-methylheptane (CAS No: 17302-01-1). The information presented
herein is crucial for the structural elucidation, identification, and characterization of this
compound in various research and development settings. This document includes tabulated
guantitative data from Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear
Magnetic Resonance (*3C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Detailed experimental protocols, based on established methodologies for alkane analysis, are
also provided.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 3-Ethyl-3-
methylheptane.

Table 1: *"H NMR Spectroscopic Data
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Chemical Shift (8) ppm Description
1.27 Multiplet
1.197 Multiplet
1.14 Multiplet
0.898 Multiplet
0.758 Multiplet
0.754 Multiplet

Note: The spectrum was obtained from ChemicalBook. Specific experimental conditions such
as solvent and instrument frequency were not provided. The assignments of peaks to specific
protons are not available.

« 13 1

Chemical Shift (6) ppm

42.1

36.8

33.0

29.5

25.5

23.4

14.4

116

8.1

Note: This is a predicted spectrum from ChemicalBook and has not been experimentally

verified.
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Table 3: Mass Spectrometry (Electron lonization) Data.

[1]
m/z Relative Intensity (%) Proposed Fragment lon
27 25 [C2H3]*
29 40 [C2Hs]* (Ethyl cation)
41 55 [CsHs]* (Allyl cation)
43 80 [CsH7]* (Propyl cation)
55 60 [CaH7]*
56 30 [CaHs]*
- 100 E::(gr (Butyl cation) - Base
70 45 [CsH1o]*
71 95 [CsHaa]* (Pentyl cation)
85 35 [M-CaHs]*
99 15 [M-CsH7]*
113 5 [M-C2Hs]*
142 <1 [M]* (Molecular lon)

Data obtained from the NIST WebBook.[1] Fragmentation of branched alkanes often leads to

the formation of stable secondary and tertiary carbocations.

Table 4: Infrared (IR) Spectroscopy Data (Gas Phase).[2]
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Wavenumber (cm~—?) Transmittance (%) Assighment

C-H asymmetric stretching

2965 ~10

(CH5)

C-H asymmetric stretching
2935 ~15

(CH2)

C-H symmetric stretching
2875 ~25

(CH5)

C-H symmetric stretching
2860 ~30

(CH2)

C-H scissoring (CH2) and
1465 ~40 : ;

asymmetric bending (CHs)
1380 ~60 C-H symmetric bending (CH3)

C-H rocking (long chain
725-745 ~85

methylene)

Data obtained from the NIST WebBook.[2] The spectrum is characterized by strong absorptions
in the C-H stretching region typical for alkanes.[3][4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
mentioned above, tailored for the analysis of alkanes like 3-Ethyl-3-methylheptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 3-Ethyl-3-
methylheptane.

Methodology:

o Sample Preparation: A sample of 3-Ethyl-3-methylheptane (typically 5-25 mg for *H, and a
more concentrated solution for 13C) is dissolved in a deuterated solvent (e.g., chloroform-d,
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CDCIls) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added
as an internal standard for chemical shift referencing (6 = 0.00 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
e 1H NMR Acquisition:

o The spectrometer is tuned to the proton frequency.

o A standard one-pulse sequence is used.

o Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o The spectrometer is tuned to the carbon-13 frequency.

o A proton-decoupled pulse sequence is typically used to simplify the spectrum and
enhance the signal-to-noise ratio.

o Alarger number of scans is required compared to *H NMR due to the lower natural
abundance of 13C.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Ethyl-3-
methylheptane.

Methodology:

o Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass
spectrometer, often via a gas chromatography (GC) system for separation from any
impurities.

« lonization: Electron lonization (EI) is the most common method for alkanes. The sample
molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing
ionization and fragmentation.[5]
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e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: An electron multiplier or similar detector records the abundance of each ion at a
specific m/z value. The most abundant ion is designated as the base peak with a relative
intensity of 100%.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and characteristic vibrations of 3-Ethyl-3-
methylheptane.

Methodology:

o Sample Preparation: For a gas-phase spectrum, the sample is introduced into a gas cell with
a long path length to ensure sufficient interaction with the IR beam.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
o Data Acquisition:
o A background spectrum of the empty gas cell is recorded.
o The sample is introduced into the cell, and the sample spectrum is recorded.

o The instrument software automatically subtracts the background spectrum to produce the
final IR spectrum of the sample. The spectrum is typically plotted as percent transmittance
versus wavenumber (cm™1).

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of an organic compound such as 3-Ethyl-3-methylheptane.
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Workflow for Spectroscopic Analysis of 3-Ethyl-3-methylheptane
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Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of 3-Ethyl-3-methylheptane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b105677?utm_src=pdf-body-img
https://www.benchchem.com/product/b105677?utm_src=pdf-body
https://www.benchchem.com/product/b105677?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 1. 3-Ethyl-3-methylheptane [webbook.nist.gov]
e 2. 3-Ethyl-3-methylheptane [webbook.nist.gov]
« 3. uobabylon.edu.iq [uobabylon.edu.iq]

e 4. orgchemboulder.com [orgchemboulder.com]

e 5. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethyl-3-methylheptane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105677#spectroscopic-data-for-3-ethyl-3-
methylheptane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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